molecular formula C27H28F3N5O3 B13398139 N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide CAS No. 8016-38-4

N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

Cat. No.: B13398139
CAS No.: 8016-38-4
M. Wt: 527.5 g/mol
InChI Key: MPJKOTQQZQIJEJ-UHFFFAOYSA-N
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Description

“N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide” is a complex organic compound that features multiple functional groups, including amine, hydroxyl, and fluorinated aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the piperidine ring: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of hydroxyl and amino groups: These functional groups can be introduced through selective reduction and substitution reactions.

    Formation of the cyclopenta[b]pyridine ring: This might involve cyclization reactions under acidic or basic conditions.

    Attachment of the fluorinated aromatic rings: This can be achieved through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Secondary or tertiary amines.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

    Structural complexity: The combination of multiple functional groups and ring systems makes this compound unique.

    Potential biological activity: The presence of fluorinated aromatic rings and piperidine moiety suggests potential for significant biological activity.

Properties

CAS No.

8016-38-4

Molecular Formula

C27H28F3N5O3

Molecular Weight

527.5 g/mol

IUPAC Name

N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C27H28F3N5O3/c1-13-11-35(12-21(31)27(13,2)38)25-14-6-9-20(36)23(14)32-10-19(25)34-26(37)18-8-7-17(30)24(33-18)22-15(28)4-3-5-16(22)29/h3-5,7-8,10,13,20-21,36,38H,6,9,11-12,31H2,1-2H3,(H,34,37)

InChI Key

MPJKOTQQZQIJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1(C)O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

density

0.86 to 0.88 at 77 °F (NTP, 1992)

flash_point

greater than 200 °F (NTP, 1992)

physical_description

Orange flower water is a clear golden, fluorescent liquid with a very intense and pleasant odor. (NTP, 1992)

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Origin of Product

United States

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